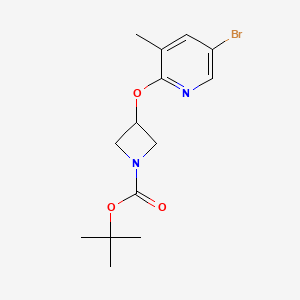

3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13696268

Molecular Formula: C14H19BrN2O3

Molecular Weight: 343.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BrN2O3 |

|---|---|

| Molecular Weight | 343.22 g/mol |

| IUPAC Name | tert-butyl 3-(5-bromo-3-methylpyridin-2-yl)oxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19BrN2O3/c1-9-5-10(15)6-16-12(9)19-11-7-17(8-11)13(18)20-14(2,3)4/h5-6,11H,7-8H2,1-4H3 |

| Standard InChI Key | HMELJVQBPGOWFY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br |

| Canonical SMILES | CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 3-(5-bromo-3-methylpyridin-2-yl)oxyazetidine-1-carboxylate, reflects its structural components:

-

A pyridine ring substituted with bromine at the 5-position and a methyl group at the 3-position.

-

An azetidine ring (four-membered nitrogen heterocycle) linked via an ether bond to the pyridine.

-

A tert-butyl ester group protecting the azetidine’s carboxylic acid moiety .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉BrN₂O₃ | |

| Molecular Weight | 343.22 g/mol | |

| CAS Registry Number | 2301069-21-4 | |

| PubChem CID | 138985889 | |

| SMILES | CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br |

Spectral and Stereochemical Properties

The compound’s InChIKey (HMELJVQBPGOWFY-UHFFFAOYSA-N) provides a unique identifier for its 3D conformation. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for:

-

The tert-butyl group (δ ~1.4 ppm, singlet).

-

Pyridine protons (δ 7.5–8.5 ppm, influenced by bromine’s electron-withdrawing effect).

-

Azetidine protons (δ 3.5–4.5 ppm, split due to ring strain).

X-ray crystallography data, though unavailable in the provided sources, would likely show a planar pyridine ring and a puckered azetidine moiety, with the tert-butyl group adopting a sterically shielded conformation.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization:

-

Pyridine bromination: Introducing bromine at the 5-position of 3-methylpyridin-2-ol.

-

Etherification: Coupling the brominated pyridine with azetidine-1-carboxylic acid tert-butyl ester via nucleophilic aromatic substitution.

-

Purification: Chromatographic isolation to achieve >95% purity .

Reaction Conditions and Catalysts

Key parameters for the etherification step include:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

-

Base: Potassium carbonate or cesium carbonate to deprotonate the hydroxyl group.

-

Temperature: 80–100°C to overcome activation energy barriers .

Table 2: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-methylpyridin-2-ol + NBS, AIBN | 75% |

| 2 | 5-bromo-3-methylpyridin-2-ol + azetidine tert-butyl ester, K₂CO₃, DMF, 80°C | 62% |

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The azetidine-pyridine scaffold mimics ATP-binding motifs in kinase active sites. For example:

Antibacterial Agents

Brominated heterocycles exhibit activity against Gram-positive pathogens. The methyl group enhances membrane penetration, while the azetidine’s rigidity optimizes target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume